molecular formula C21H22N4O2 B7430348 2-(2-phenylethyl)-N-[4-(propanoylamino)phenyl]pyrazole-3-carboxamide

2-(2-phenylethyl)-N-[4-(propanoylamino)phenyl]pyrazole-3-carboxamide

Cat. No.: B7430348
M. Wt: 362.4 g/mol
InChI Key: SKPOMPALAUQHFU-UHFFFAOYSA-N
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Description

2-(2-phenylethyl)-N-[4-(propanoylamino)phenyl]pyrazole-3-carboxamide, also known as PEPCK inhibitor, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a significant impact on various biochemical and physiological processes, making it an important tool for researchers in the field of medicine and biology.

Mechanism of Action

2-(2-phenylethyl)-N-[4-(propanoylamino)phenyl]pyrazole-3-carboxamide inhibitor works by binding to the active site of this compound, preventing it from catalyzing the conversion of oxaloacetate to phosphoenolpyruvate. This results in a decrease in the production of glucose, which can have a significant impact on various physiological processes.
Biochemical and Physiological Effects:
This compound inhibitor has been found to have a significant impact on various biochemical and physiological processes. It has been shown to decrease blood glucose levels in animal models, making it a potential treatment for diabetes. It has also been found to have anti-inflammatory and anti-cancer properties, making it a promising tool for researchers in these fields.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-phenylethyl)-N-[4-(propanoylamino)phenyl]pyrazole-3-carboxamide inhibitor is its potency and specificity for this compound. This makes it a valuable tool for researchers studying the regulation of glucose metabolism. However, one of the limitations of this compound inhibitor is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(2-phenylethyl)-N-[4-(propanoylamino)phenyl]pyrazole-3-carboxamide inhibitor. One area of interest is the development of more potent and selective inhibitors of this compound. Another area of interest is the exploration of the potential therapeutic applications of this compound inhibitor in the treatment of diabetes, inflammation, and cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound inhibitor and its potential limitations in lab experiments.

Synthesis Methods

The synthesis of 2-(2-phenylethyl)-N-[4-(propanoylamino)phenyl]pyrazole-3-carboxamide inhibitor involves the reaction of 2-(2-phenylethyl)pyrazole-3-carboxylic acid with 4-(propanoylamino)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified through various techniques such as column chromatography and recrystallization.

Scientific Research Applications

2-(2-phenylethyl)-N-[4-(propanoylamino)phenyl]pyrazole-3-carboxamide inhibitor has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of phosphoenolpyruvate carboxykinase (this compound), an enzyme that plays a key role in gluconeogenesis. This makes it an important tool for researchers studying the regulation of glucose metabolism.

Properties

IUPAC Name

2-(2-phenylethyl)-N-[4-(propanoylamino)phenyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-2-20(26)23-17-8-10-18(11-9-17)24-21(27)19-12-14-22-25(19)15-13-16-6-4-3-5-7-16/h3-12,14H,2,13,15H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPOMPALAUQHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=NN2CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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